molecular formula C10H18O3 B13894915 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol CAS No. 134284-30-3

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol

Cat. No.: B13894915
CAS No.: 134284-30-3
M. Wt: 186.25 g/mol
InChI Key: VMSHSTRJSCOQPT-UHFFFAOYSA-N
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Description

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol is an organic compound characterized by the presence of an oxane (tetrahydropyran) ring attached to a pentenol chain. This compound is of interest due to its unique structure, which combines an ether linkage with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol typically involves the reaction of 2,3-epoxypentane with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the tetrahydropyran oxygen, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. This method ensures high yield and purity of the product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Oxan-2-yl)oxy]pent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound’s unsaturated bond may also participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

134284-30-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-(oxan-2-yloxy)pent-2-en-1-ol

InChI

InChI=1S/C10H18O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h1,3,10-11H,2,4-9H2

InChI Key

VMSHSTRJSCOQPT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC=CCO

Origin of Product

United States

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